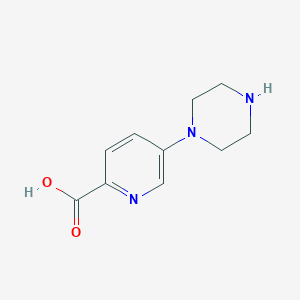

5-(Piperazin-1-yl)pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13528723

Molecular Formula: C10H13N3O2

Molecular Weight: 207.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3O2 |

|---|---|

| Molecular Weight | 207.23 g/mol |

| IUPAC Name | 5-piperazin-1-ylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C10H13N3O2/c14-10(15)9-2-1-8(7-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,14,15) |

| Standard InChI Key | YFPLXHLTJPHTQW-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1)C2=CN=C(C=C2)C(=O)O |

| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=C2)C(=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 5-piperazin-1-ylpyridine-2-carboxylic acid, reflects its dual functional groups: a piperazine ring (a six-membered heterocycle with two nitrogen atoms) attached to the pyridine core and a carboxylic acid group at the ortho position. The SMILES notation confirms this arrangement. The piperazine moiety introduces basicity and hydrogen-bonding capacity, while the carboxylic acid enhances solubility in polar solvents.

Physicochemical Data

Key properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 207.23 g/mol |

| Canonical SMILES | C1CN(CCN1)C2=CN=C(C=C2)C(=O)O |

| InChIKey | YFPLXHLTJPHTQW-UHFFFAOYSA-N |

| CAS Number | 1551869-99-8 |

The tert-butyl ester derivative (CAS No. 2368871-20-7) exhibits a larger molecular weight (263.34 g/mol) and altered solubility due to the ester group.

Synthesis and Manufacturing

General Synthetic Strategies

While no direct synthesis protocol for 5-(piperazin-1-yl)pyridine-2-carboxylic acid is documented in the provided sources, analogous compounds offer insights. For example, the synthesis of 5-(piperazin-1-yl)benzofuran-2-carboxylic acid ethyl ester involves a multi-step process:

-

Condensation: 2-Hydroxy-5-(piperazin-1-yl)benzaldehyde reacts with glyoxal under titanium tetrachloride (TiCl) catalysis to form an α,β-unsaturated aldehyde intermediate .

-

Oxidation: The aldehyde is oxidized to a carboxylic acid using sodium hydroxide and copper sulfate .

-

Cyclization and Esterification: Treatment with ethanol and potassium carbonate yields the ester derivative .

Adapting this methodology, 5-(piperazin-1-yl)pyridine-2-carboxylic acid could be synthesized via:

-

Nucleophilic Aromatic Substitution: Introducing piperazine to a halogenated pyridine precursor.

-

Hydrolysis: Converting ester or nitrile intermediates to the carboxylic acid .

Challenges in Synthesis

-

Regioselectivity: Ensuring piperazine attaches exclusively at the 5-position of pyridine.

-

Purification: Removing byproducts like unreacted piperazine or positional isomers.

Comparative Analysis with Related Compounds

| Parameter | 5-(Piperazin-1-yl)pyridine-2-carboxylic Acid | 5-Piperazin-1-yl-pyridine-2-carboxylic Acid tert-Butyl Ester |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 207.23 g/mol | 263.34 g/mol |

| Solubility | Higher in polar solvents | Enhanced lipophilicity due to tert-butyl group |

| Synthetic Utility | Direct precursor for salts | Intermediate for amide coupling reactions |

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume